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Adapalene Glucuronide

Cat. No.: B1142360
CAS No.: 359699-07-3
M. Wt: 588.64
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Description

Significance of Glucuronidation in Xenobiotic Biotransformation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of xenobiotics (foreign compounds such as drugs and toxins) and endogenous substances from the body. nih.govwikipedia.orguomus.edu.iq This process involves the enzymatic conjugation of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The addition of the highly polar glucuronic acid group significantly increases the water solubility of the substrate, facilitating its excretion from the body, primarily through urine or bile. nih.govwikipedia.org

The general mechanism of glucuronidation can be summarized as follows:

Formation of the Activated Coenzyme: D-glucose is converted to UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid. uomus.edu.iq

Enzymatic Transfer: UGT enzymes, located primarily in the liver but also present in other organs like the intestine, kidneys, and brain, catalyze the transfer of the glucuronyl group from UDPGA to a suitable functional group on the substrate. wikipedia.orguomus.edu.iqresearchgate.net These functional groups can include hydroxyl, carboxyl, amino, and thiol groups. uomus.edu.iq

Formation of the Glucuronide Conjugate: The resulting product is a glucuronide, which is more water-soluble and readily transported out of the cell for elimination. nih.gov

Glucuronidation is a critical detoxification process. nih.gov While generally leading to inactive and excretable metabolites, some glucuronide conjugates can be biologically active. nih.goveur.nl

Table 1: Key Aspects of Glucuronidation

FeatureDescription
Enzymes UDP-glucuronosyltransferases (UGTs) nih.govresearchgate.net
Co-substrate UDP-glucuronic acid (UDPGA) uomus.edu.iqresearchgate.net
Primary Location Liver wikipedia.org
Cellular Location Endoplasmic Reticulum researchgate.net
Function Increases water solubility of substrates for excretion wikipedia.org
Significance Major pathway for drug and xenobiotic metabolism uomus.edu.iq

Overview of Retinoid Glucuronidation Mechanisms

Retinoids, a class of compounds derived from vitamin A, undergo extensive metabolism in the body, including Phase I oxidation and Phase II conjugation reactions. nih.gov Glucuronidation is a significant pathway in the metabolism and elimination of retinoids. nih.gov Natural retinoids, such as all-trans-retinoic acid (ATRA), are known to be conjugated with glucuronic acid to form retinoyl-β-glucuronides. nih.gov This process is also a metabolic route for synthetic retinoids.

The glucuronidation of retinoids serves to convert these lipophilic compounds into more water-soluble forms that can be more easily excreted. nih.gov This metabolic step is part of the homeostatic regulation of retinoid levels in the body. mdpi.com While often considered a deactivation step, some retinoid glucuronides have been shown to possess biological activity. nih.gov For instance, retinoyl β-glucuronide has demonstrated biopotency. acs.org The enzymes responsible for retinoid glucuronidation are part of the UGT family. For example, tretinoin, another retinoid, undergoes glucuronidation by UGT2B7. drugbank.com

Position of Adapalene (B1666599) Glucuronide within Retinoid Metabolomics Research

Adapalene, a naphthoic acid derivative, is a third-generation retinoid. nih.gov While information on its metabolism in humans is not extensively detailed, studies have shown that it is metabolized, with glucuronides being major products. nih.govdrugbank.com In vitro studies using cultured hepatocytes from various species, including humans, have demonstrated that adapalene undergoes metabolism, and in some animal models, a glucuronide was identified as a major metabolite. ijpacr.com

The metabolism of adapalene is estimated to account for approximately 25% of the drug, with the remainder being excreted unchanged. nih.govdrugbank.com The primary route of excretion for adapalene and its metabolites is through the biliary system. nih.gov

Research into adapalene glucuronide is significant for understanding the complete pharmacokinetic profile of adapalene. The formation of this compound represents a key elimination pathway for the drug. nih.gov The analytical detection and quantification of adapalene and its metabolites, including this compound, are typically performed using advanced techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com These methods are crucial for characterizing the metabolic fate of adapalene in biological systems. researchgate.netnih.gov

Table 2: Adapalene and its Glucuronide Metabolite

CompoundDescriptionMetabolic Fate
Adapalene A third-generation synthetic retinoid. nih.govApproximately 25% is metabolized, with the rest excreted unchanged. nih.govdrugbank.com
This compound A major metabolite of adapalene. nih.govdrugbank.comFormed via glucuronidation and primarily excreted in the bile. nih.gov

Properties

CAS No.

359699-07-3

Molecular Formula

C₃₄H₃₆O₉

Molecular Weight

588.64

Synonyms

β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate]

Origin of Product

United States

Biosynthesis and Enzymatic Formation of Adapalene Glucuronide

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Adapalene (B1666599) Glucuronidation

The precise UGT isoforms responsible for the glucuronidation of adapalene have not been fully elucidated, and it is an area noted for future research. vulcanchem.com However, insights can be drawn from studies on other retinoids and in vitro models.

The metabolism of adapalene has been investigated using cultured liver cells (hepatocytes) from various species. In vitro studies with hepatocytes from humans, mice, rats, rabbits, and dogs have all demonstrated that adapalene is metabolized. wikipedia.orgijpacr.com In these models, the major metabolic products identified are glucuronides. drugbank.comwikipedia.org Specifically, in vitro studies using rabbit and mouse hepatocytes identified a glucuronide as the major metabolite. ijpacr.com Following intravenous administration of radiolabelled adapalene in rats, biliary excretion analysis showed that glucuronides constituted 63.2% of the radioactive metabolites. vulcanchem.comijpacr.com

Table 1: Metabolism of Adapalene in In Vitro Hepatocyte Models

SpeciesFindingSource(s)
HumanAdapalene is metabolized by cultured hepatocytes; major products are glucuronides. drugbank.com, wikipedia.org
MouseAdapalene is metabolized by cultured hepatocytes; a glucuronide is the major metabolite. ijpacr.com, wikipedia.org
RatAdapalene is metabolized by cultured hepatocytes; glucuronides are a major metabolite pool in vivo. vulcanchem.com, ijpacr.com, wikipedia.org
RabbitAdapalene is metabolized by cultured hepatocytes; a glucuronide is the major metabolite. ijpacr.com, wikipedia.org
DogAdapalene is metabolized by cultured hepatocytes; metabolism is considered similar to humans. ijpacr.com, wikipedia.org

While direct studies on adapalene are limited, research into other retinoids provides strong indications of the UGT subtypes likely involved. The UGT superfamily, particularly the UGT1A and UGT2B subfamilies, are responsible for the glucuronidation of a wide range of compounds. For other retinoic acids, such as 13-cis-retinoic acid (isotretinoin), UGT1A1, UGT1A3, UGT1A7, and UGT1A9 have been identified as the major isoforms responsible for its glucuronidation. nih.gov UGT2B7 is noted as the only human UGT isoform shown to glucuronidate retinoids and their oxidized derivatives. nih.gov Given the structural similarities, it is plausible that these isoforms, including UGT1A1 and UGT1A7, are also involved in the formation of Adapalene Glucuronide.

Table 2: UGT Isoforms Implicated in the Glucuronidation of Retinoids

UGT IsoformSubstrate(s)SignificanceSource(s)
UGT1A113-cis-retinoic acidMajor isoform involved in glucuronidation. nih.gov
UGT1A313-cis-retinoic acidExhibits a high rate of activity toward the substrate. nih.gov
UGT1A713-cis-retinoic acidExhibits a high rate of activity toward the substrate. nih.gov
UGT1A913-cis-retinoic acidConsidered potentially the most important enzyme due to a low Kₘ value. nih.gov
UGT2B7Retinoids and their oxidized derivativesThe only human UGT isoform demonstrated to glucuronidate this class of compounds. nih.gov

In Vitro Hepatocyte Culture Models (Human, Mouse, Rat, Rabbit, Dog)

Substrate Specificity and Enzyme Kinetics of Adapalene Glucuronidation

Detailed enzyme kinetic parameters, such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), for the specific glucuronidation of adapalene are not extensively reported in publicly available literature. However, studies on the biosynthesis of retinoyl-β-glucuronide from all-trans-retinoic acid provide some context for the kinetics of retinoid glucuronidation. For this related reaction, the UDP-glucuronosyltransferase involved showed an apparent Kₘ of 54.7 µM for all-trans-retinoic acid and 2.4 mM for the co-substrate, UDP-glucuronic acid. nih.gov These values offer an insight into the potential affinity and reaction rates that might be expected for similar retinoid substrates like adapalene.

Elucidation of Glucuronide Conjugation Sites on the Adapalene Molecule

The formation of this compound involves the covalent attachment of glucuronic acid to the parent adapalene molecule. vulcanchem.com Structurally, this conjugation occurs via an ester linkage. vulcanchem.com This process significantly increases the hydrophilicity of adapalene, altering its biological distribution and facilitating its excretion. vulcanchem.com

Metabolic studies conducted in various hepatocyte models have indicated that the metabolism of adapalene primarily affects the methoxybenzene moiety of the molecule. drugbank.comwikipedia.orgijpacr.com While other transformations such as hydroxylation on the adamantyl group can occur, glucuronidation is a major metabolic pathway. fda.gov The conjugation of glucuronic acid occurs at the carboxylic acid group of the naphthoic acid portion of adapalene, forming an acyl glucuronide. vulcanchem.comaxios-research.com The electronic properties and spatial orientation of the linked methoxybenzene group influence the reactivity of this carboxylic acid site.

Chemical Synthesis and Structural Characterization of Adapalene Glucuronide

Strategies for In Vitro Chemical Synthesis of Adapalene (B1666599) Glucuronide

The in vitro synthesis of adapalene glucuronide is crucial for obtaining the compound for analytical and research purposes. nih.gov Both enzymatic and chemical methods have been explored for its synthesis.

Enzymatic synthesis offers a route that mimics the biological metabolic process. This typically involves the use of UDP-glucuronosyltransferase (UGT) isoforms, which can be sourced from liver microsomes. This method is advantageous for producing a biologically relevant form of the glucuronide.

Chemical synthesis provides a more controlled and often more scalable approach to obtaining this compound. researchgate.net A common strategy for the synthesis of acyl glucuronides involves the selective 1β-acylation of a protected glucuronic acid derivative with the parent carboxylic acid, in this case, adapalene. researchgate.net This reaction is often facilitated by a coupling agent. Subsequent deprotection steps are then carried out to yield the final this compound. researchgate.net It is important to note that the synthesis product, sometimes referred to as "CD271 glucuronide," is subject to rapid acyl-migration in aqueous solutions, resulting in a mixture of positional isomers. nih.govresearchgate.net

Purification Methodologies for Synthetic this compound

The purification of synthetic this compound is a critical step to ensure the isolation of the desired compound from starting materials, byproducts, and isomeric forms.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. nih.govresearchgate.net This method offers high-resolution separation, making it suitable for isolating the target glucuronide from a complex mixture. nih.govresearchgate.net A reversed-phase column, such as a C8 or C18, is typically employed for this purpose. researchgate.netoup.comjetir.org The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer with a controlled pH to ensure the stability and optimal separation of the acyl glucuronide. oup.com

Table 1: Example of Preparative HPLC Parameters for this compound Purification

ParameterCondition
Column Reversed-Phase C8 or C18
Mobile Phase A Acetonitrile/Methanol/Tetrahydrofuran mixture
Mobile Phase B Acidic water
Elution Mode Gradient
Detection UV

Solid-Phase Extraction (SPE) is a valuable method for the initial cleanup and concentration of this compound from the synthesis mixture. This technique utilizes a sorbent material to selectively retain the glucuronide while other impurities are washed away. For the isolation of glucuronides, reversed-phase or specific ion-exchange SPE cartridges can be effectively used. SPE is often employed as a sample pre-treatment step prior to final purification by preparative HPLC.

Advanced Spectroscopic and Chromatographic Characterization

Given the chemical nature of this compound, particularly its propensity for isomerization, advanced analytical techniques are essential for its definitive structural confirmation.

The hyphenated technique of High-Performance Liquid Chromatography–Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is exceptionally well-suited for the characterization of this compound. nih.govresearchgate.net This is due to the compound's tendency to undergo acyl-migration in aqueous environments, which leads to the formation of positional isomers such as 2'- and 3'-O-acylglucuronides. nih.govresearchgate.netnih.gov

HPLC-NMR allows for the chromatographic separation of these isomers, which can then be individually analyzed by NMR spectroscopy in a continuous-flow or stopped-flow mode. nih.gov The structural identification of each isomer is achieved through the detailed analysis of their ¹H NMR spectra, paying close attention to chemical shifts and spin-spin coupling constants. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural characterization of this compound. nih.gov HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule and confirming its identity. nih.gov

When coupled with liquid chromatography (LC-HRMS), it allows for the separation and subsequent high-resolution mass analysis of the glucuronide. While the fragmentation patterns from MS/MS experiments can provide some structural information, differentiating between various types of glucuronides (acyl, O-, or N-) can be challenging based on mass spectrometry data alone. nih.gov To address this, chemical derivatization methods can be used in conjunction with LC-HRMS to facilitate the definitive structural elucidation of glucuronide metabolites. nih.gov

Table 2: Key Research Findings on this compound

Research AreaKey FindingReference
Synthesis This compound can be synthesized and is known to undergo rapid acyl-migration in aqueous solution, forming positional isomers. nih.gov
Purification Preparative HPLC is an effective method for purifying the synthesized this compound. nih.govresearchgate.net
Characterization HPLC-NMR is essential for the definitive characterization of the purified this compound due to the presence of isomers. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Glycosidic Bond Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of molecules, including the determination of stereochemistry. For this compound, ¹H NMR is critical for confirming the β-configuration of the glycosidic bond linking adapalene to the glucuronic acid moiety.

The anomeric proton (H-1) of the glucuronic acid ring is particularly diagnostic. In β-glucuronides, the anomeric proton is in an axial position relative to the pyranose ring. This axial-axial coupling with the adjacent proton (H-2) results in a larger coupling constant (J-value), typically in the range of 7-8 Hz. This is a key indicator of the β-anomeric configuration. Conversely, an α-anomer would exhibit a smaller coupling constant.

However, the characterization of this compound is complicated by its instability in aqueous solutions, where it undergoes rapid acyl migration to form positional isomers. nih.govresearchgate.net This results in a complex mixture of interconverting compounds, making analysis by standard NMR challenging. To overcome this, hyphenated techniques such as HPLC-NMR are employed. nih.govnih.gov HPLC-NMR allows for the separation of the different isomers before their NMR spectra are acquired, enabling the characterization of each specific isomer, including the native 1-O-β-acyl glucuronide. nih.govnih.govnih.gov The chemical shifts and coupling patterns observed in the ¹H NMR spectra allow for the identification of the different positional isomers (2-O-acyl, 3-O-acyl, and 4-O-acyl) and their respective α- and β-anomers. nih.gov

Electron Activated Dissociation (EAD) for Site-Specific Conjugation Determination

Determining the precise location of glucuronide conjugation is a significant challenge in metabolite identification, especially for labile molecules where the conjugation bond can easily break. sciex.com Traditional mass spectrometry fragmentation techniques like Collision-Induced Dissociation (CID) often result in the loss of the glucuronic acid moiety, providing limited information about the specific attachment site on the parent drug. sciex.comnih.gov

Electron Activated Dissociation (EAD) is a more recent and advanced fragmentation technique that overcomes these limitations. nih.govnih.gov EAD utilizes a beam of low-energy electrons to induce fragmentation. This process is highly effective at cleaving bonds within the parent drug's core structure while preserving the weaker bond linking the drug to the glucuronic acid. nih.govdvdmdg.org

The key advantages of EAD for characterizing this compound include:

Generation of Diagnostic Fragments: EAD produces unique product ions that are not typically observed with CID. These fragments allow for the unambiguous localization of the glucuronide moiety on the adapalene structure. sciex.comsciex.com

Preservation of the Conjugation Site: Unlike CID, which readily cleaves the glycosidic bond, EAD provides fragments that retain the glucuronic acid attached to a piece of the parent molecule, thus pinpointing the site of conjugation. nih.govdvdmdg.org

Enhanced Structural Elucidation: By providing more comprehensive fragmentation patterns, EAD significantly improves the confidence in identifying the correct structure of glucuronide metabolites, distinguishing between potential isomers. nih.govnih.gov

This technique is particularly valuable for labile acyl glucuronides like this compound, where CID data can be ambiguous. EAD provides definitive evidence for the site of metabolic modification, which is crucial for understanding the drug's metabolic pathway. nih.govsciex.com

Isomeric Forms and Acyl-Migration Phenomena of this compound in Aqueous Solutions

A defining characteristic of 1-O-β-acyl glucuronides, including this compound, is their chemical instability and tendency to undergo intramolecular acyl migration in aqueous solutions, particularly at physiological pH. researchgate.netnih.govnih.gov This non-enzymatic rearrangement involves the transfer of the adapalene acyl group from the anomeric carbon (C-1) of the glucuronic acid to the adjacent hydroxyl groups at positions C-2, C-3, and C-4. nih.gov

The process of acyl migration leads to the formation of a complex equilibrium mixture of positional isomers (β-isomers at positions 2, 3, and 4). nih.gov These β-isomers can further undergo anomerization to form their corresponding α-isomers, which are generally more stable but cannot be cleaved by β-glucuronidase enzymes. nih.gov

The mechanism is initiated by the nucleophilic attack of a neighboring hydroxyl group on the ester carbonyl carbon of the 1-O-β-acyl glucuronide. This forms a transient orthoacid intermediate, which then resolves to form the new positional isomer. This process is reversible and pH-dependent, with the rate of migration increasing at neutral to basic pH. researchgate.net

The phenomenon of acyl migration has significant implications:

Analytical Challenges: The presence of multiple, interconverting isomers complicates the purification, characterization, and quantification of the primary metabolite. nih.govresearchgate.net

Pharmacological Profile: The different isomers may possess different biological activities or abilities to be hydrolyzed back to the parent drug. Research on a subfraction of this compound isomers (consisting mainly of 2'- and 3'-isomers) showed it could be metabolized back to the active parent compound, adapalene, suggesting it may act as a prodrug. nih.gov

The study of acyl migration is critical for a complete understanding of the disposition and potential reactivity of drugs that form acyl glucuronide metabolites. researchgate.netnih.gov The formation of these isomeric forms is a key aspect of the chemical nature of this compound.

Analytical Methodologies for Detection and Quantification of Adapalene Glucuronide in Biological Systems

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying adapalene (B1666599) glucuronide in complex biological samples like serum or plasma. This technique offers high sensitivity and specificity, which is crucial for distinguishing the metabolite from the parent drug and other related substances. thermofisher.comthermofisher.com An LC-MS/MS research method for the quantification of various retinoids and their metabolites in serum has been established, providing a framework applicable to adapalene glucuronide. thermofisher.com These methods often utilize a reversed-phase column, such as a C18, with a gradient elution of a mobile phase typically consisting of a water:methanol or water:acetonitrile mixture containing an additive like formic acid to improve ionization. thermofisher.comthermofisher.com Detection is achieved using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, which provides the necessary specificity and sensitivity for quantitative analysis. thermofisher.comthermofisher.com

Validation Parameters for Intact Glucuronide Quantification

The validation of an LC-MS/MS method for this compound must adhere to international guidelines to ensure reliability. mdpi.comresearchgate.net Key validation parameters are essential for the accurate quantification of the intact glucuronide.

Key Validation Parameters for this compound Quantification

Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in samples. A calibration curve with a correlation coefficient (r²) ≥ 0.98 is typically desired. thermofisher.com
Accuracy The closeness of the measured value to the true value. The mean value should be within ±15% of the nominal value (±20% at the LLOQ). stanford.edu
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). stanford.edu
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to that of a non-extracted standard. Should be consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting components from the sample matrix. The effect should be minimal and compensated for by a suitable internal standard.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (freeze-thaw, short-term, long-term, autosampler). stanford.edu |

Lower Limit of Quantitation (LLOQ) Considerations in Research Applications

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. For pharmacokinetic studies involving topical drugs like adapalene, systemic concentrations can be very low. fda.gov Therefore, a highly sensitive assay with a low LLOQ is critical. Research methods for retinoids and their metabolites have achieved LLOQs in the sub-ng/mL range. thermofisher.comthermofisher.com For instance, a validated method for adapalene in plasma had an LLOQ of 0.1 ng/mL. fda.govfda.gov Achieving a sufficiently low LLOQ for this compound is necessary to accurately characterize its pharmacokinetic profile, especially given that systemic absorption of the parent drug is minimal. nih.gov High-throughput methods developed for other glucuronidated metabolites have demonstrated the feasibility of achieving LLOQs at picomolar concentrations, highlighting the sensitivity attainable with modern LC-MS/MS instrumentation. au.dk

Specificity and Chromatographic Separation from Phase I Metabolites

Specificity is a critical parameter in the bioanalysis of metabolites. The analytical method must be able to unequivocally measure this compound without interference from the parent drug (adapalene), potential phase I metabolites, or endogenous matrix components. nih.gov Chromatographic separation is the first step in achieving this specificity. The LC conditions must be optimized to resolve this compound from adapalene and any other related metabolites. Due to the addition of the polar glucuronic acid group, this compound is significantly more hydrophilic than adapalene and will thus have a shorter retention time on a reversed-phase column.

A further challenge is the potential for in-source fragmentation, where the relatively labile glucuronide bond can break within the mass spectrometer's ion source, causing the metabolite to revert to the parent drug. If not chromatographically separated, this would lead to an overestimation of the parent drug concentration. nih.gov Therefore, achieving baseline separation between the glucuronide and the parent drug is paramount for accurate quantification of both species. The use of specific SRM transitions for both adapalene and its glucuronide further ensures the specificity of detection. thermofisher.com

Ion Suppression and Matrix Effects Analysis in Biological Matrices

Electrospray ionization (ESI) is susceptible to matrix effects, particularly ion suppression, where co-eluting endogenous components from the biological matrix (e.g., lipids, salts) interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification. longdom.orgnih.gov Biological matrices like plasma and serum are complex and can cause significant ion suppression. nih.govlongdom.org

The analysis of matrix effects is a crucial part of method validation. A common technique to assess this is the post-column infusion experiment. researchgate.net In this setup, the analyte is continuously infused into the LC flow after the column, while a blank, extracted matrix sample is injected. Any dip in the constant analyte signal indicates the retention times at which co-eluting matrix components cause ion suppression. researchgate.net To mitigate these effects, several strategies are employed:

Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis. thermofisher.comstanford.edu

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the regions of major ion suppression is highly effective. nih.gov

Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Complementary Detection Methods

While LC-MS/MS is the gold standard, HPLC with other detectors can also be utilized, particularly for in vitro studies or when mass spectrometry is not available.

Ultraviolet (UV) Detection

HPLC with Ultraviolet (UV) detection is a widely used analytical technique. Several HPLC-UV methods have been developed and validated for the quantification of the parent drug, adapalene, in pharmaceutical formulations. researchgate.netfarmaciajournal.comnih.gov These methods are typically stability-indicating and can separate the drug from its degradation products. researchgate.net

The adapalene molecule contains a naphthoic acid chromophore, which provides strong UV absorbance, making this detection method suitable. asianjpr.com Since the glucuronic acid moiety added during metabolism does not have a significant UV chromophore at the relevant wavelengths, the UV detection of this compound relies on the absorbance of the parent adapalene structure. The detection wavelength is typically set around the absorbance maximum of adapalene, which has been reported at various values including 270 nm, 272 nm, and 325 nm depending on the solvent. researchgate.netnih.govasianjpr.com

Example HPLC-UV Method Parameters for Adapalene Analysis

Parameter Condition Reference
Column Nucleosil C8 (250mm x 4.6mm, 5 µm) researchgate.net
Mobile Phase Methanol:Ammonium acetate (B1210297) buffer pH 4.0 (80:20 v/v) researchgate.net
Flow Rate 1.3 mL/min researchgate.net
Detection Wavelength 270 nm researchgate.net

| LOD / LOQ | 1.43 µg/mL / 4.34 µg/mL | researchgate.net |

While robust for analyzing adapalene in formulations, the sensitivity of HPLC-UV methods is significantly lower than that of LC-MS/MS. researchgate.netresearchgate.net The limits of detection and quantification are often in the µg/mL range, which may not be sufficient for detecting the low concentrations of this compound typically found in biological samples following topical administration. researchgate.netfda.gov However, for in vitro metabolism studies where higher concentrations might be generated, HPLC-UV can be a viable and cost-effective analytical tool.

Fluorescence Detection

The intrinsic fluorescence of adapalene offers a sensitive method for its detection and quantification. While direct fluorescence detection of this compound is not extensively detailed in the available research, the fluorescence properties of the parent compound, adapalene, are well-characterized and have been utilized in analytical methods. Adapalene's fluorescence is environmentally sensitive, meaning its emission spectrum can shift based on the polarity of its surroundings. frontiersin.org

In phosphate (B84403) buffer at a pH of 7.4, adapalene exhibits an emission maximum at 425 nm. frontiersin.org However, when encapsulated in a hydrophobic environment, such as the cavities of human serum albumin, its emission is blue-shifted to 390 nm and its intensity increases. frontiersin.org This solvatochromic behavior can be exploited for analytical purposes.

For the analysis of adapalene concentrations in plasma, a high-performance liquid chromatography (HPLC) method coupled with fluorescence detection has been employed. fda.govfda.gov This method often involves an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase to convert this compound and other conjugates back to the parent adapalene before quantification. fda.gov This indirect approach allows for the determination of total adapalene (both parent and conjugated forms) with a limit of quantification (LOQ) of 0.1 ng/mL. fda.govfda.gov

The fluorescence of adapalene has also been used to study its stability under various stress conditions and to assess its distribution and release from dermal preparations. frontiersin.org While these studies focus on the parent drug, the principles of fluorescence detection are applicable to the analysis of its metabolites, provided appropriate sample preparation and chromatographic separation are performed.

Considerations for Sample Preparation in Preclinical Biological Matrices (e.g., Cultured Hepatocytes, Bile, Feces)

The analysis of this compound in preclinical biological matrices requires tailored sample preparation techniques to isolate the analyte from complex biological components.

Cultured Hepatocytes: In vitro studies using cultured hepatocytes from various species, including humans, mice, rats, rabbits, and dogs, have been instrumental in understanding the metabolism of adapalene. drugbank.comwikipedia.orgfda.gov These studies have shown that adapalene is extensively metabolized in hepatocytes, with glucuronides being major metabolic products. fda.govdrugbank.comwikipedia.orgfda.gov Sample preparation for analyzing metabolites from hepatocyte media typically involves separating the cells from the medium. The medium can then be subjected to extraction procedures, such as solid-phase extraction (SPE), to isolate the glucuronide metabolites. In some studies, metabolite fractions were detected in human hepatocyte media, with two fractions containing glucuronic conjugates. fda.gov

Bile: Biliary excretion is a primary route of elimination for adapalene and its metabolites. drugbank.comvulcanchem.com In rat studies where [14C]-adapalene was administered intravenously, glucuronides constituted a significant portion of the radioactivity found in bile. fda.govijpacr.com Specifically, glucuronides accounted for 63.2% of the radioactive pool in bile. fda.govvulcanchem.comijpacr.com For the analysis of bile samples, a common approach involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by quantification of the parent drug. For instance, a method for determining isotretinoin (B22099) glucuronide in bile involved treatment with β-glucuronidase before HPLC analysis. researchgate.net This principle can be applied to this compound analysis.

Feces: Feces are the main route of elimination for adapalene and its metabolites in all species studied, regardless of the administration route. fda.govijpacr.com Sample preparation for fecal analysis is challenging due to the complex and variable nature of the matrix. Extraction procedures are necessary to isolate the drug and its metabolites. Following topical application of [14C]-adapalene gel in human subjects, radioactivity in fecal samples was measured to assess excretion. fda.gov While specific extraction methods for this compound from feces are not detailed, general procedures for drug extraction from feces, which may include homogenization, solvent extraction, and purification steps, would be required.

Pharmacokinetic and Metabolic Fate of Adapalene Glucuronide in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., Rats, Mice, Rabbits, Dogs)

Following systemic absorption, adapalene (B1666599) undergoes extensive metabolism. ijpacr.com Studies using cultured hepatocytes from mice, rats, rabbits, and dogs have consistently identified glucuronides as major metabolic products. drugbank.comfda.govnih.govfda.gov This indicates that glucuronidation is a conserved and significant metabolic pathway for adapalene across these common preclinical species. The metabolism in dogs has been noted as being very similar to that in humans. nih.gov

While adapalene itself is metabolized by the liver, its initial absorption can vary by species. nih.gov For instance, after topical application of the parent drug, dermal absorption was found to be greater in rabbits (up to 14%) compared to mice, rats, and dogs. nih.govwikipedia.org Following administration of radiolabelled [14C]-adapalene in rats, rabbits, and dogs, radioactivity was primarily distributed to organs involved in metabolism and excretion, with the highest concentrations found in the liver, spleen, and adrenals. nih.gov In vitro studies specifically identified adapalene glucuronide as the major metabolite in rabbit and mouse models. nih.govfda.gov

Primary Biliary Excretion Pathways

The primary route for the elimination of adapalene and its metabolites is through biliary excretion. ijpacr.comdrugbank.comfda.govnih.govsahpra.org.zamedsafe.govt.nz The conversion of adapalene to its more hydrophilic glucuronide form is critical for this process. ijpacr.com

Detailed studies in rats following intravenous administration of [14C]-adapalene have quantified the components of the radioactive pool found in bile. These investigations revealed that glucuronide conjugates are the predominant component, underscoring the importance of this pathway for clearance. ijpacr.comnih.govfda.govvulcanchem.com

Table 1: Composition of Radioactive Pool in Rat Bile Following Intravenous [14C]-Adapalene Administration. ijpacr.comnih.govfda.gov
Metabolite/CompoundPercentage of Radioactive Pool in Bile
This compound63.2%
Parent Drug (Adapalene)19.1%
Sulfo-conjugate17.1%

Enterohepatic Circulation of this compound

Evidence from preclinical models points to significant enterohepatic circulation of adapalene metabolites. ijpacr.comfda.gov This process involves the excretion of the drug conjugate into the bile, its passage into the intestine, potential deconjugation by gut microflora back to the parent compound, and subsequent reabsorption into the bloodstream. ijpacr.com

A study in rats provided direct evidence for this recycling mechanism. Following the administration of radiolabeled drug directly into the rat duodenum, the composition of the metabolic pool was analyzed 3 to 6 hours later. ijpacr.comnih.gov The results showed a high proportion of the parent drug, suggesting that this compound, having been excreted in the bile, was efficiently deconjugated in the intestine, allowing for the reabsorption of adapalene. ijpacr.comnih.govfda.gov In rats, the total enterohepatic circulation was estimated to be approximately 50%. fda.gov

Table 2: Composition of Metabolic Pool in Rat Duodenum 3-6 Hours Post-Administration. ijpacr.comnih.gov
CompoundPercentage of Metabolic Pool
Parent Drug (Adapalene)75%
Glucuronidated Metabolite24.1%

Investigations into this compound as a Potential Prodrug of Adapalene

The process of enterohepatic circulation, where this compound is converted back to the active parent drug, suggests that the glucuronide itself could potentially function as a prodrug. A prodrug is an inactive or less active compound that is metabolized into an active drug within the body.

Research has explored this possibility directly. In one study, a purified subfraction of this compound (referred to as "CD271GB") was administered via subcutaneous injection. hres.ca The investigation observed considerable uptake of the compound and its subsequent metabolism back into adapalene (CD271). hres.ca This finding indicates that this compound, when introduced systemically, can be effectively converted to the active parent molecule, supporting its potential to serve as a prodrug for adapalene. hres.ca

Comparative Analysis of this compound Pharmacokinetics Across Preclinical Species

A comparative analysis reveals that glucuronidation is a consistent and primary metabolic pathway for adapalene across various preclinical species, including rats, mice, rabbits, and dogs, as demonstrated in studies with cultured hepatocytes. drugbank.comfda.govfda.gov The ultimate excretion of these metabolites occurs predominantly via the biliary route in these animals. drugbank.commedsafe.govt.nz

However, while the pathway is conserved, the rate and extent of the parent drug's initial absorption can differ between species, which would in turn affect the quantity of metabolite formed. For example, topical absorption of adapalene is reportedly higher in rabbits than in rats, mice, or dogs, suggesting potentially greater systemic availability for metabolism in that species. nih.govwikipedia.org Furthermore, the metabolic profile of adapalene in dogs has been reported to be particularly similar to that observed in humans. nih.gov

Despite the consistent finding of this compound as a major metabolite, detailed comparative in vivo pharmacokinetic data for the glucuronide metabolite itself (e.g., Cmax, AUC, half-life) across these different preclinical species is not extensively documented in the available literature. The most detailed quantitative data on the biliary excretion and enterohepatic circulation of this compound comes from studies conducted in rats. ijpacr.comnih.govfda.gov This limits a direct, quantitative comparison of the pharmacokinetic profile of this compound across multiple preclinical models.

Biological and Physiological Implications of Adapalene Glucuronide Formation

Theoretical Impact of Glucuronidation on Adapalene's Biological Activity and Retinoic Acid Receptor Binding Affinity in Preclinical Systems

Adapalene (B1666599) exerts its therapeutic effects by binding to specific retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma. drugbank.com This interaction modulates gene expression related to cellular differentiation, proliferation, and inflammation. drugbank.com The process of glucuronidation, which involves the attachment of a glucuronic acid moiety to the adapalene molecule, theoretically reduces its biological activity. vulcanchem.com This is because the addition of the bulky and hydrophilic glucuronic acid group can sterically hinder the binding of adapalene to its target RARs.

While the biological activity of adapalene glucuronide has not been fully characterized, it is generally presumed to be significantly less active than the parent compound. vulcanchem.com This assumption is based on the principle that most drug metabolites, particularly glucuronides, are pharmacologically inactive. However, direct preclinical studies comprehensively evaluating the RAR binding affinity of this compound are not extensively available in the public domain.

Role of Glucuronidation in Modulating Systemic Exposure of the Parent Compound, Adapalene

In preclinical studies, specifically in rats, glucuronides were found to be the predominant metabolites in bile after intravenous administration of radiolabeled adapalene, accounting for a significant portion of the excreted radioactivity. vulcanchem.com This highlights the importance of glucuronidation as a major elimination pathway. Although systemic absorption of adapalene through the skin is low, the metabolism that does occur primarily leads to the formation of glucuronides. nih.govhres.cagalderma.com This efficient clearance mechanism helps to maintain low systemic concentrations of the parent drug, which is a desirable characteristic for a topically applied medication.

Studies in human hepatocytes have confirmed that adapalene is metabolized, with glucuronides being major products. drugbank.comwikipedia.org While extensive details of human metabolism are not fully elucidated, the available data consistently point to glucuronidation as a critical process in the disposition of adapalene. drugbank.comnih.govwikipedia.org

Comparative Analysis of this compound with Other Retinoic Acid Glucuronides

When compared to the glucuronides of other retinoids, such as all-trans-retinoic acid (ATRA), this compound shares the fundamental characteristic of being a more water-soluble metabolite designed for excretion. However, there are noteworthy distinctions.

Some retinoic acid glucuronides, like retinyl β-glucuronide, have been shown to retain some biological activity. vulcanchem.com In contrast, the activity of this compound is not well-defined but is generally considered to be minimal. vulcanchem.com The structural differences between adapalene and other retinoids influence the specific UDP-glucuronosyltransferase (UGT) enzymes involved in their metabolism, which can affect the rate and extent of glucuronidation.

Table 1: Comparative Characteristics of Retinoid Glucuronides

Retinoid GlucuronideParent CompoundKey CharacteristicsReported Biological Activity
This compound AdapaleneMajor metabolite in several species, facilitates biliary excretion. drugbank.comvulcanchem.comNot fully characterized, presumed to be low. vulcanchem.com
Retinoyl β-Glucuronide All-trans-retinoic acidAn endogenous retinoid metabolite.Possesses some biological activity. vulcanchem.com
Isotretinoin (B22099) Glucuronide IsotretinoinA major biliary metabolite.Not extensively characterized. vulcanchem.com
Tazarotene Glucuronide Tazarotenic acid (active metabolite of Tazarotene)A significant metabolite in the elimination pathway.Generally considered inactive.

Future Directions in this compound Research

Advanced Characterization of Unidentified Adapalene Metabolites

While this compound is a known major metabolite, the complete metabolic profile of adapalene is not yet fully elucidated. drugbank.com Studies have indicated the presence of other metabolites, some of which remain unidentified. fda.gov Future research should focus on the advanced characterization of these unknown metabolites using modern analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Identifying these metabolites will provide a more complete picture of adapalene's biotransformation and could reveal other important metabolic pathways.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Metabolic Characterization

To gain a deeper understanding of adapalene metabolism, the development and utilization of more sophisticated in vitro and in vivo models are crucial. Advanced in vitro models, such as three-dimensional (3D) liver spheroids or organ-on-a-chip systems, can offer a more physiologically relevant environment for studying drug metabolism compared to traditional 2D cell cultures. These models could help in identifying the specific UGT isoforms responsible for adapalene glucuronidation and in studying potential drug-drug interactions.

Furthermore, advanced in vivo models, including humanized mouse models with transplanted human liver cells, could provide more accurate predictions of human metabolism and pharmacokinetics. oup.com Such models would be invaluable for a comprehensive metabolic characterization of adapalene and its glucuronide.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Adapalene Glucuronide in biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites due to their high polarity and low volatility. For this compound, reverse-phase chromatography with UV detection (270 nm) is recommended, using columns with high carbon loading (e.g., L11 packing) to improve retention . Enzymatic hydrolysis (e.g., β-glucuronidase) may precede analysis to differentiate free Adapalene from its glucuronide form, though intact detection without hydrolysis is feasible with optimized LC-ESI-MS/MS protocols .
  • Validation : Ensure limits of detection (LOD) ≤ 0.8 nM, linearity across physiological ranges (e.g., 2–2000 nM), and specificity against interfering metabolites like sulfates or phase I derivatives .

Q. How does UGT enzyme specificity influence this compound formation in vivo?

  • Experimental Design : Use recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT1A7, UGT1A10) in vitro to assess catalytic activity. Incubate Adapalene with microsomal fractions and measure glucuronide yield via LC-MS/MS .
  • Data Interpretation : Compare kinetic parameters (Km, Vmax) across isoforms to identify dominant pathways. For example, UGT1A1 is often critical for hepatic glucuronidation, while extrahepatic isoforms (e.g., UGT1A7) may contribute to tissue-specific metabolism .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s metabolic activity across studies?

  • Case Example : Some studies classify glucuronides as "inactive" metabolites (e.g., SN-38 Glucuronide in irinotecan therapy), while others suggest indirect bioactivity via enterohepatic recirculation .
  • Approach : Conduct bidirectional transport assays (e.g., Caco-2 cells) to assess this compound’s membrane permeability and stability in intestinal fluid. Couple with in vivo pharmacokinetic studies to quantify systemic reabsorption and hydrolysis rates .
  • Statistical Analysis : Use ANOVA to compare glucuronide stability across physiological pH ranges (e.g., 5.0 vs. 7.4) and identify degradation pathways .

Q. How can researchers differentiate between acyl-glucuronide and phenolic-glucuronide isomers of Adapalene?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) with MS/MS fragmentation. Acyl-glucuronides typically fragment at the ester bond (e.g., m/z 653 → 477 for AR-67 lactone glucuronide), while phenolic-glucuronides retain the glucuronic acid moiety .
  • Validation : Synthesize reference standards via enzymatic methods (e.g., rat liver microsomes) and confirm structures using NMR (e.g., 2H glucuronide enrichment analysis) .

Q. What are the implications of interspecies variability in this compound pharmacokinetics for preclinical models?

  • Experimental Design : Compare glucuronidation rates in human vs. rodent hepatocytes or microsomes. Use Bayesian analysis to model interspecies differences in hepatic extraction ratios and clearance .
  • Data Interpretation : Mice may exhibit higher glucuronide formation due to UGT isoform expression differences, necessitating dose adjustments in toxicity studies .

Methodological Challenges and Solutions

Q. How to address low retention of this compound in reversed-phase chromatography?

  • Optimization : Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing agents (e.g., tributylamine) to enhance polar metabolite retention. Adjust mobile phase pH to 3.0–4.0 to protonate glucuronic acid .
  • Alternative Techniques : Capillary electrophoresis (CE) with UV or MS detection offers high resolution for glucuronides without derivatization .

Q. What in vitro models best recapitulate this compound’s tissue-specific metabolism?

  • Recommendation : Use 3D co-culture systems (e.g., hepatocytes + intestinal epithelial cells) to simulate first-pass metabolism and enterohepatic cycling. Monitor glucuronide efflux via MRP2 transporters using inhibitors like MK-571 .

Data Reporting Standards

  • Chromatographic Validation : Report column efficiency (≥3000 theoretical plates), signal-to-noise ratios (≥10), and resolution (≥4.5 between adjacent peaks) per USP guidelines .
  • Metabolite Identification : Adhere to FDA Bioanalytical Method Validation guidelines, including stability tests under storage conditions (−80°C) and freeze-thaw cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.